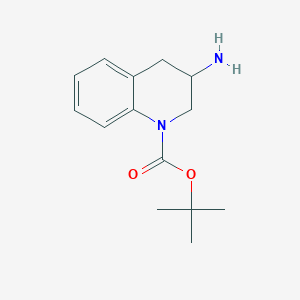

tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-amino-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-11(15)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZZYBHLXOUNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403540 | |

| Record name | tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885954-16-5 | |

| Record name | tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The 3,4-dihydroquinoline scaffold is a prevalent motif in a wide array of pharmacologically active molecules, exhibiting diverse biological activities.[1][2][3] The strategic placement of an amino group at the 3-position offers a versatile handle for further synthetic elaboration, while the tert-butoxycarbonyl (Boc) protecting group ensures stability and controlled reactivity during multi-step syntheses.[4][5][6] This document details a robust synthetic methodology via reductive amination, explains the rationale behind experimental choices, and outlines a comprehensive analytical workflow for structural verification and purity assessment, tailored for researchers and professionals in drug development and organic synthesis.

Introduction: The Strategic Importance of the Dihydroquinoline Scaffold

The quinoline and its partially saturated derivatives, such as 3,4-dihydroquinoline, are privileged structures in drug discovery.[3] Their rigid bicyclic framework serves as an excellent scaffold for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets.[7] The title compound, this compound (CAS No: 885954-16-5), is a valuable intermediate for several reasons:

-

The Dihydroquinoline Core: This moiety is a key component in compounds developed as potential antimalarial, antibacterial, and anticancer agents.[3][8]

-

The 3-Amino Group: This primary amine provides a crucial nucleophilic site for constructing more complex molecules through amide bond formation, alkylation, or participation in coupling reactions.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[9] It effectively masks the secondary amine of the dihydroquinoline ring, preventing unwanted side reactions. Its key advantages include stability across a wide range of reaction conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[6][9]

This guide focuses on a logical and efficient synthetic approach—reductive amination—and the rigorous characterization required to validate the final product's identity and quality.

Synthetic Methodology: Reductive Amination Pathway

The synthesis of this compound can be efficiently achieved through a one-pot reductive amination of its corresponding ketone precursor, tert-Butyl 3-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.

Rationale for the Reductive Amination Approach

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[10][11] This method is favored for its operational simplicity, broad substrate scope, and the ability to perform the reaction in a single pot, which enhances efficiency.[10][12] The process involves two key sequential steps:

-

Imine/Iminium Ion Formation: The ketone precursor reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) in a weakly acidic medium to form an imine intermediate, which is in equilibrium with its protonated form, the iminium ion.

-

In-Situ Reduction: A selective reducing agent, present in the same reaction vessel, reduces the iminium ion to the target primary amine.

The choice of reducing agent is critical. A reagent is needed that selectively reduces the C=N bond of the iminium ion much faster than the C=O bond of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose due to their reduced reactivity towards aldehydes and ketones at neutral or weakly acidic pH.[10][13]

Synthetic Workflow Diagram

The logical flow from the ketone starting material to the final amine product is depicted below.

Sources

- 1. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Buy 6-(1-Boc-3-pyrrolidinyl)quinoline (EVT-13822505) [evitachem.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Physical and chemical properties of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a key building block in modern medicinal chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, offering insights into its synthesis, reactivity, and potential applications.

Introduction: The Strategic Importance of the Dihydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its rigid, three-dimensional structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of an amino group at the 3-position, combined with the strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen of the dihydroquinoline ring system, yields this compound. This molecule is a valuable bifunctional intermediate, poised for diverse chemical modifications. The Boc group offers robust protection during synthetic manipulations and can be readily removed under acidic conditions, unmasking the secondary amine for further functionalization.[2] The primary amino group at the C3 position serves as a key handle for introducing pharmacophoric elements or for conjugation to other molecular entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics based on its structure and data from commercial suppliers.

| Property | Value | Source |

| CAS Number | 885954-16-5 | [2][3] |

| Molecular Formula | C14H20N2O2 | [2][3] |

| Molecular Weight | 248.3 g/mol | [2][3] |

| Physical State | Likely a solid at room temperature | Inferred from related compounds |

| Purity | Typically available at ≥95% or ≥97% | [3][4] |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from structural similarity to other Boc-protected amines. |

| Melting Point | Not explicitly reported. | |

| Boiling Point | Not explicitly reported. |

Expert Insight: The presence of the Boc group generally increases the lipophilicity of the molecule, enhancing its solubility in common organic solvents used in synthesis. The amino and carbamate functionalities also allow for hydrogen bonding, which may influence its solid-state properties and solubility in protic solvents.

Synthesis and Handling

Synthetic Strategy: A Conceptual Pathway

The synthesis of this compound would logically proceed through a multi-step sequence, likely commencing with a substituted aniline or quinoline precursor. A plausible synthetic route is outlined below. This conceptual pathway is based on established methodologies for the synthesis of substituted tetrahydroquinolines.[5]

Figure 1: Conceptual synthetic workflow for this compound.

Step-by-Step Conceptual Protocol:

-

Functionalization of the Quinoline Core: Starting with a suitable quinoline derivative, a nitro group could be introduced at the 3-position via electrophilic nitration.

-

Reduction to the Amine: The nitro group is then reduced to a primary amine. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction with reagents like tin(II) chloride.

-

Reduction of the Heterocyclic Ring: The quinoline ring system can be selectively reduced to the 1,2,3,4-tetrahydroquinoline. This is typically accomplished via catalytic hydrogenation under controlled conditions.

-

Boc Protection: The final step involves the protection of the secondary amine within the tetrahydroquinoline ring with a tert-butoxycarbonyl group. This is generally achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or sodium bicarbonate.

Trustworthiness of the Protocol: This proposed synthesis is based on well-established and frequently published organic chemistry transformations. Each step is a standard procedure in the synthesis of heterocyclic compounds and N-protected amines, ensuring a high probability of success.

Safety and Handling

As a prudent laboratory practice, this compound should be handled with care.

Hazard Identification:

-

Skin Irritation: May cause skin irritation upon contact.[4]

-

Eye Damage: Can cause serious eye damage.[4]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[4]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure are essential.

Handling Procedures:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid generating dust.

-

Prevent contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

Chemical Properties and Reactivity

The chemical reactivity of this molecule is dictated by the interplay of its three key functional components: the Boc-protected secondary amine, the primary amino group, and the dihydroquinoline scaffold.

Figure 2: Key reactivity sites of this compound.

-

Boc Group Reactivity: The tert-butoxycarbonyl group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.[2] This orthogonality makes it an excellent protecting group in multi-step syntheses.

-

Primary Amine Reactivity: The primary amino group at the 3-position is a nucleophilic center and can readily undergo a variety of reactions, including acylation, alkylation, arylation, and condensation with aldehydes and ketones to form imines. This functionality is the primary point for diversification of the molecule.

-

Dihydroquinoline Core: The aromatic portion of the dihydroquinoline ring can undergo electrophilic aromatic substitution reactions, although the electron-donating character of the nitrogen atom, moderated by the electron-withdrawing Boc group, will influence the regioselectivity of such reactions.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dihydroquinoline ring, the aliphatic protons of the reduced ring, the protons of the tert-butyl group, and the protons of the amino group. The aromatic protons would likely appear in the range of δ 6.5-7.5 ppm. The protons on the saturated portion of the dihydroquinoline ring would be expected in the δ 2.5-4.0 ppm region. A large singlet corresponding to the nine equivalent protons of the tert-butyl group should be observed around δ 1.5 ppm. The protons of the primary amine would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the dihydroquinoline ring, the quaternary and methyl carbons of the Boc group, and the carbon bearing the amino group. The carbonyl carbon of the carbamate would be expected around δ 155 ppm. The quaternary carbon of the tert-butyl group would appear around δ 80 ppm, with the methyl carbons resonating around δ 28 ppm.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]+• would be expected at m/z 248. A common fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6] Therefore, prominent fragment ions at m/z 192 and m/z 148 would be anticipated.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹. A strong C=O stretching absorption for the carbamate group would be expected around 1680-1700 cm⁻¹. C-N stretching and aromatic C=C stretching vibrations would also be present in the fingerprint region.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable building block in the synthesis of complex molecules with therapeutic potential.

A Versatile Scaffold for Bioactive Molecules

The 1,2,3,4-tetrahydroquinoline scaffold has been identified as a key component in compounds exhibiting a range of biological activities, including anticancer and anti-inflammatory properties.[1] The presence of the amino group at the 3-position allows for the introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

A Key Component in Proteolysis Targeting Chimeras (PROTACs)

A particularly exciting application of this molecule is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7] The primary amino group of this compound serves as an ideal attachment point for a linker, which in turn is connected to a ligand for an E3 ligase. The dihydroquinoline portion of the molecule can be elaborated to bind to the protein of interest.

Figure 3: Role of this compound in PROTAC design.

The classification of this compound as a "Protein Degrader Building Block" by some suppliers underscores its significance in this cutting-edge area of drug discovery.[2][3]

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in medicinal chemistry. Its combination of a versatile dihydroquinoline scaffold, a reactive primary amine, and a robust Boc-protecting group makes it an invaluable tool for the synthesis of novel bioactive compounds. As research into targeted protein degradation and other advanced therapeutic modalities continues to expand, the utility of such well-designed building blocks will undoubtedly grow. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage its full potential in their drug discovery endeavors.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Hussain, F., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 873-894.

- Mild, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24563-24569.

-

PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]

-

SGFChem. This compound. [Link]

- Vaskevich, A. I., & Kletskii, M. E. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(12), 7307-7366.

-

Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. calpaclab.com [calpaclab.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS 885954-16-5: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 885954-16-5, chemically known as tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate. While specific biological activity and a defined mechanism of action for this particular compound are not extensively documented in publicly available literature, its structural motif as a dihydroquinoline derivative places it within a class of compounds of significant interest in medicinal chemistry. This guide will focus on its chemical properties, its role as a valuable building block in synthetic chemistry, and the potential biological applications of the broader dihydroquinoline scaffold, supported by relevant research. A list of current suppliers is also provided to facilitate procurement for research purposes.

Core Chemical Properties

This compound is a heterocyclic compound featuring a dihydroquinoline core functionalized with a Boc-protected amine. This structure offers several key features for synthetic manipulation, making it a versatile intermediate in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 885954-16-5 | [1] |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 248.32 g/mol | [1][2] |

| Appearance | Brown liquid or Low-Melting Solid | [1] |

| Purity | Typically ≥95% or ≥97% | [1][2][3] |

| SMILES | O=C(N1CC(N)CC2=C1C=CC=C2)OC(C)(C)C |

The Dihydroquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

While direct biological data for CAS 885954-16-5 is sparse, the dihydroquinoline core is a well-recognized "privileged structure" in drug discovery. This means that this chemical framework is capable of binding to multiple biological targets with high affinity, leading to a diverse range of pharmacological activities.

Research into dihydroquinoline derivatives has revealed their potential in various therapeutic areas:

-

Anticancer Activity: Certain derivatives of the closely related isoquinolinone scaffold have demonstrated the ability to inhibit the growth of various cancer cell lines, including breast cancer, leukemia, and melanoma.[4] The substitution pattern on the heterocyclic ring system plays a crucial role in determining the potency and selectivity of these compounds.[4]

-

Anti-tubercular Agents: Dihydroquinoline carboxamide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some of these compounds have shown promising minimum inhibitory concentration (MIC) values and favorable in-silico pharmacological properties, suggesting their potential as leads for new anti-tubercular drugs.[5]

The presence of the amino group and the protected quinoline nitrogen in CAS 885954-16-5 provides synthetic handles to explore these and other potential biological activities through the creation of diverse chemical libraries.

Synthetic Utility and Experimental Workflow

The primary application of this compound is as a synthetic intermediate or building block. The Boc-protecting group on the quinoline nitrogen allows for selective reactions at the free amino group, while the dihydroquinoline core provides a rigid scaffold for the spatial presentation of various functional groups.

A general workflow for utilizing this compound in a drug discovery program is outlined below:

Exemplary Protocol: Amide Coupling

This protocol describes a general procedure for the acylation of the primary amine of this compound.

Materials:

-

This compound (CAS 885954-16-5)

-

Carboxylic acid of interest

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

-

Dissolve the carboxylic acid (1.1 equivalents) and the coupling agent (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 equivalent) and the organic base (2.0-3.0 equivalents) in the anhydrous solvent.

-

Add the pre-activated carboxylic acid solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Lipinski's Rule of Five and Druglikeness

A key consideration in early-stage drug discovery is the "druglikeness" of a compound, often assessed using guidelines such as Lipinski's Rule of Five.[6] This rule suggests that orally active drugs generally possess:

-

No more than 5 hydrogen bond donors

-

No more than 10 hydrogen bond acceptors

-

A molecular weight under 500 daltons

-

A calculated logP (cLogP) not greater than 5

While these are guidelines and not strict rules, they provide a useful framework for designing new chemical entities with a higher probability of oral bioavailability.[7] The core molecule, CAS 885954-16-5, conforms to these rules, making it an excellent starting point for the synthesis of druglike molecules. Medicinal chemists can then strategically add substituents to enhance potency and selectivity while maintaining these favorable physicochemical properties.

Suppliers

The following is a non-exhaustive list of suppliers for CAS 885954-16-5. It is recommended to contact the suppliers directly for current availability, pricing, and purity information.

-

AA Blocks

-

CymitQuimica

-

A2B Chem

-

Chemenu Inc.

-

ChemScene

-

BLDpharm

Conclusion

This compound (CAS 885954-16-5) is a commercially available chemical building block with significant potential for the synthesis of novel bioactive compounds. While its own biological profile is not well-defined, the dihydroquinoline scaffold it contains is a privileged structure in medicinal chemistry, with derivatives showing promise in areas such as oncology and infectious diseases. Its favorable physicochemical properties and versatile synthetic handles make it a valuable tool for researchers and drug development professionals seeking to create new and effective therapeutics.

References

-

MDPI. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

-

PubMed. (2007). Drug discovery beyond the 'rule-of-five'. Retrieved from [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

-

YouTube. (2024). Lipinski's rules & drug discovery beyond the rule of five. Retrieved from [Link]

-

French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. Retrieved from [Link]

-

PubMed. (2018). Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents. Retrieved from [Link]

Sources

- 1. CAS: 885954-16-5 | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. fujc.pp.ua [fujc.pp.ua]

- 5. Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

Molecular structure and weight of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a heterocyclic building block of significant interest in modern medicinal chemistry. The document details its molecular structure, physicochemical properties, and established applications, with a particular focus on its role in the synthesis of targeted protein degraders. A proposed synthetic route and methods for analytical characterization are discussed, providing a framework for its practical application in a research and development setting.

Introduction and Strategic Importance

This compound (CAS No. 885954-16-5) is a synthetic organic compound featuring a tetrahydroquinoline core. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active molecules. The strategic placement of a primary amine at the 3-position, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, makes this molecule a versatile and valuable intermediate for chemical library synthesis and lead optimization.

Its primary utility lies in providing a readily functionalizable handle—the amino group—for covalent attachment to other molecular fragments, while the Boc group allows for controlled manipulation of the secondary amine within the tetrahydroquinoline ring system. This dual functionality is particularly crucial in the construction of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where precise linkage of different moieties is essential for biological activity.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a bicyclic system where a benzene ring is fused to a saturated six-membered nitrogen-containing ring (a tetrahydroquinoline). The key functional groups are the primary amine at the C3 position and the N-Boc group, which imparts increased solubility in organic solvents and stability during subsequent synthetic steps.

Diagram: Molecular Structure of the Target Compound

Caption: 2D structure of this compound.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate | [1] |

| Synonym | 3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester | N/A |

| CAS Number | 885954-16-5 | [1][2] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2] |

| Molecular Weight | 248.32 g/mol | [3] |

| Physical Form | Yellow Liquid | N/A |

| Purity | ≥95% - 97% (Typical Commercial Grade) | [2] |

| InChI Key | MVZZYBHLXOUNIT-UHFFFAOYSA-N | N/A |

Proposed Synthetic Strategy and Rationale

While specific, peer-reviewed protocols for the synthesis of this exact isomer are not widely published, a chemically sound and logical approach can be proposed based on established methods for the functionalization of the tetrahydroquinoline scaffold.[3] A common strategy involves the introduction of a nitrogen-containing functional group at the 3-position, followed by its reduction.

A plausible multi-step synthesis would proceed as follows:

-

N-Protection: The synthesis begins with commercially available 1,2,3,4-tetrahydroquinoline. The secondary amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Causality: This step is critical to deactivate the nitrogen, preventing it from interfering with subsequent electrophilic aromatic substitution reactions and directing substitution to the aromatic ring.

-

-

Regioselective Nitration: The N-Boc-tetrahydroquinoline is subjected to nitration. Achieving regioselectivity at the 3-position is the key challenge, as positions 6 and 7 are more electronically activated. Specialized nitrating agents or directing group strategies may be required to favor the 3-position.

-

Causality: Nitration introduces a nitro group (-NO₂), which can be readily reduced to the desired primary amine in the final step.

-

-

Reduction of the Nitro Group: The intermediate, tert-butyl 3-nitro-3,4-dihydroquinoline-1(2H)-carboxylate, is reduced to the target amine.

-

Causality: Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is a clean and efficient method for this transformation.[4] Alternatively, chemical reduction using reagents like iron powder in acidic media can be employed.[4] These methods are well-established for converting aromatic nitro groups to anilines without affecting the Boc protecting group.

-

Diagram: Proposed Synthetic Workflow

Caption: High-level overview of a plausible synthetic route.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet at ~1.5 ppm), distinct multiplets for the aliphatic protons of the saturated ring, and signals in the aromatic region (~7.0–7.7 ppm) corresponding to the protons on the benzene ring.[5]

-

¹³C NMR: The carbon spectrum will confirm the presence of all 14 carbon atoms. Key signals include the carbonyl carbon of the Boc group (~160-185 ppm), the quaternary and methyl carbons of the tert-butyl group, and the distinct signals for the aromatic and aliphatic carbons.[6]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 249.1603.

-

Chromatography: Techniques such as Thin Layer Chromatography (TLC) should be used to monitor reaction progress, while High-Performance Liquid Chromatography (HPLC) is essential for determining the final purity of the compound.

Applications in Drug Discovery: A Key Building Block for PROTACs

The primary application of this compound is as a versatile building block in the synthesis of heterobifunctional molecules, most notably PROTACs.[7]

PROTACs are a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[8] They consist of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[9]

The amino group on the tetrahydroquinoline scaffold serves as an ideal attachment point for the linker or for direct incorporation into the E3 ligase ligand portion of the PROTAC. The tetrahydroquinoline core itself can contribute to the overall binding affinity and optimal orientation of the final molecule, which is critical for inducing the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[10]

Diagram: Role in PROTAC Assembly

Caption: Conceptual workflow showing the integration of the building block into a PROTAC.

Safety and Handling

Hazard Identification: Based on available data, this compound should be handled with care. It is classified as causing skin irritation and serious eye damage, and it may cause respiratory irritation.[2][11]

-

GHS Hazard Statements: H315, H318, H335.[2]

Recommended Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid direct contact with skin and eyes. Avoid inhalation of vapors or mists.

-

Storage: Store in a tightly sealed container in a dry, cool place.

References

- Benchchem. tert-Butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate.

- Organic Chemistry Portal. Tetrahydroquinoline synthesis.

- CymitQuimica. CAS: 885954-16-5.

- Apollo Scientific. This compound.

- Diva-portal.org. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU.

- MDPI. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.

- NIH. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.

- ChemRxiv. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and.

- Semantic Scholar. Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation.

- PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

- PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

- Google Patents. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.

- ACS Publications. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid | Organic Letters.

- Matrix Scientific. This compound.

- ACS Publications. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones | The Journal of Organic Chemistry.

- ResearchGate. (PDF) Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs).

- Googleapis.com. SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES - European Patent Office - EP 1751111 B1.

- PubMed Central. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).

- Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0011635).

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- ChemScene. This compound hydrochloride.

- Chemguide. interpreting C-13 NMR spectra.

- Wikipedia. Reduction of nitro compounds.

Sources

- 1. CAS: 885954-16-5 | CymitQuimica [cymitquimica.com]

- 2. 885954-16-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. diva-portal.org [diva-portal.org]

- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 885954-16-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

The Multifaceted Biological Activities of Dihydroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Promise of the Dihydroquinoline Scaffold

The dihydroquinoline core, a bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its inherent structural features and synthetic tractability have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the significant therapeutic potential of dihydroquinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key mechanistic insights with validated experimental protocols to empower the rational design and evaluation of novel therapeutic agents. We will delve into the causality behind experimental choices and provide self-validating systems for robust and reproducible findings.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Dihydroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[5][6][7] These compounds have been shown to induce apoptosis, disrupt cell cycle progression, inhibit angiogenesis, and modulate key signaling pathways implicated in tumor growth and metastasis.[7][8]

A. Mechanisms of Anticancer Action

A significant body of research indicates that dihydroquinoline derivatives exert their anticancer effects by targeting fundamental cellular processes.

-

Induction of Apoptosis: Several 2-aminodihydroquinoline analogs have been shown to induce apoptosis in cancer cells.[8] Flow cytometry analyses revealed that these compounds can arrest cells at the G2/M checkpoint during active cell cycling and trigger apoptosis when cell growth is restricted.[8]

-

Cell Cycle Arrest: The ability to halt the cell cycle is a key mechanism for many anticancer drugs. Certain dihydroquinoline derivatives have demonstrated the capacity to arrest cancer cells at specific checkpoints, thereby preventing their proliferation.[8]

-

Inhibition of Key Enzymes: Molecular docking studies have suggested that some dihydroquinoline derivatives can bind with high affinity to enzymes crucial for cancer cell survival and proliferation, such as human aldehyde dehydrogenase 1A1 (ALDH1A1).[5][6]

B. Experimental Evaluation of Anticancer Activity

A tiered approach, progressing from broad in vitro screening to more focused mechanistic studies, is recommended for evaluating the anticancer potential of novel dihydroquinoline derivatives.[9]

The initial step involves assessing the cytotoxic effects of the compounds on a panel of human cancer cell lines.[9][10]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa, HepG2) in 96-well plates at an appropriate density and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with a range of concentrations of the dihydroquinoline derivatives and a standard anticancer drug (e.g., 5-FU) for a specified duration (e.g., 24, 48, or 72 hours).[11] Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11]

Table 1: Example Cytotoxicity Data for Dihydroquinoline Derivatives against MCF-7 Cells

| Compound | IC50 (µM)[11] |

| 3b | 7.016 |

| 3c | 7.05 |

| 5-FU (Control) | >50 |

Flow cytometry is a powerful technique to investigate whether the observed cytotoxicity is due to apoptosis and/or cell cycle arrest.[8]

Protocol 2: Flow Cytometry for Apoptosis and Cell Cycle Analysis

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with the dihydroquinoline derivatives at their IC50 concentrations for a defined period.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

-

Staining:

-

For Apoptosis: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

For Cell Cycle: Stain the cells with PI to quantify the DNA content and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Experimental Workflow for Anticancer Activity Assessment

Caption: A tiered workflow for evaluating the anticancer potential of dihydroquinoline derivatives.

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[12] Dihydroquinoline derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[12][13][14]

A. Mechanisms of Antimicrobial Action

The antimicrobial effects of dihydroquinoline derivatives are often attributed to their ability to disrupt essential cellular processes in microorganisms.

-

Inhibition of DNA Topoisomerases: The quinolone class of antibiotics, which share a structural resemblance to dihydroquinolines, are known to target bacterial DNA topoisomerases, leading to the inhibition of DNA replication and repair.[14]

-

Disruption of Cell Wall Integrity: The quinoline derivative HT61 has been shown to be effective against Staphylococcus aureus biofilms and is associated with the increased expression of cell wall stress and division proteins.[15]

-

Inhibition of Key Enzymes: Some derivatives have been designed as inhibitors of peptide deformylase (PDF), an essential bacterial enzyme, demonstrating a targeted approach to antibacterial therapy.[16]

B. Experimental Evaluation of Antimicrobial Activity

Standardized methods are crucial for determining the antimicrobial susceptibility of pathogens to new compounds.

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]

Protocol 3: Broth Microdilution Assay

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the dihydroquinoline derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[18]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) corresponding to a specific cell density.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18][19]

Table 2: Example MIC Data for a Dihydroquinoline Derivative

| Microorganism | MIC (µg/mL) |

| S. aureus | 2[14] |

| E. coli | >64 |

| C. albicans | 62.5[14] |

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[20]

Protocol 4: Agar Disk Diffusion Assay

Step-by-Step Methodology:

-

Agar Plate Inoculation: Uniformly spread a standardized inoculum of the test microorganism onto the surface of an agar plate.

-

Disk Application: Impregnate sterile paper disks with a known concentration of the dihydroquinoline derivative and place them on the inoculated agar surface.

-

Incubation: Incubate the plates under suitable conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the zone around the disk where microbial growth is inhibited. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[20]

Workflow for Antimicrobial Susceptibility Testing

Caption: A standard workflow for assessing the antimicrobial activity of dihydroquinoline derivatives.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.[21] Dihydroquinoline derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[22][23]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often linked to their ability to modulate key inflammatory pathways and mediators.

-

Inhibition of Pro-inflammatory Enzymes: Dihydroquinolines can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of prostaglandins and leukotrienes, respectively – potent mediators of inflammation.[21][24]

-

Membrane Stabilization: By stabilizing lysosomal membranes, these derivatives can prevent the release of pro-inflammatory enzymes and mediators from activated neutrophils.[21][24]

-

Inhibition of Protein Denaturation: As protein denaturation is a hallmark of inflammation, the ability of certain dihydroquinoline derivatives to inhibit this process is a key indicator of their anti-inflammatory potential.[24][25]

B. Experimental Evaluation of Anti-inflammatory Activity

A panel of in vitro assays can be employed for the initial screening of the anti-inflammatory properties of dihydroquinoline derivatives.[21][24]

This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[25]

Protocol 5: Albumin Denaturation Inhibition Assay

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the dihydroquinoline derivative at various concentrations and a solution of BSA or egg albumin.

-

Heat-Induced Denaturation: Incubate the reaction mixtures at a high temperature (e.g., 72°C) for a specific time to induce protein denaturation.

-

Turbidity Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically. A decrease in turbidity in the presence of the compound indicates inhibition of denaturation.

-

Calculation: Calculate the percentage of inhibition of protein denaturation compared to a control without the compound.

This assay evaluates the ability of a compound to protect red blood cell membranes from hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes.[25]

Protocol 6: HRBC Membrane Stabilization Assay

Step-by-Step Methodology:

-

HRBC Suspension Preparation: Prepare a suspension of human red blood cells in an isotonic buffer.

-

Treatment: Incubate the HRBC suspension with various concentrations of the dihydroquinoline derivative and a standard anti-inflammatory drug (e.g., diclofenac sodium).

-

Hypotonic Lysis Induction: Induce lysis by adding a hypotonic solution.

-

Hemoglobin Measurement: Centrifuge the mixtures and measure the absorbance of the supernatant at 560 nm to quantify the amount of hemoglobin released.

-

Calculation: Calculate the percentage of membrane stabilization provided by the compound.[25]

Signaling Pathway for COX and LOX Inhibition

Caption: Dihydroquinoline derivatives can inhibit COX and LOX enzymes, blocking the production of pro-inflammatory mediators.

IV. Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Dihydroquinoline derivatives have shown promise as neuroprotective agents, primarily due to their antioxidant and anti-inflammatory properties.[26][27][28][29]

A. Mechanisms of Neuroprotective Action

The neuroprotective effects of these compounds are multifaceted and involve the modulation of several pathological processes.

-

Antioxidant Activity: Dihydroquinolines can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[26][27][28][30] Their antioxidant activity is related to their ability to donate hydrogen atoms or single electrons.[29]

-

Anti-inflammatory Effects: By inhibiting inflammatory pathways in the brain, these compounds can reduce neuroinflammation, which plays a crucial role in the progression of neurodegeneration.[26][27][30]

-

Inhibition of Apoptosis: Certain dihydroquinoline derivatives have been shown to decrease caspase activity and DNA fragmentation in neuronal cells, thereby inhibiting apoptotic cell death.[26][27]

-

Enzyme Inhibition: Molecular docking studies suggest that some derivatives may act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in Alzheimer's and Parkinson's disease, respectively.[29]

B. Experimental Evaluation of Neuroprotective Activity

A combination of in vitro and in vivo models is essential for a comprehensive evaluation of the neuroprotective potential of dihydroquinoline derivatives.[31][32][33][34][35]

Neuronal cell cultures provide a valuable tool for initial screening and mechanistic studies.[31][34]

Protocol 7: H2O2-Induced Oxidative Stress in SH-SY5Y Cells

Step-by-Step Methodology:

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells.

-

Pre-treatment: Pre-treat the cells with various concentrations of the dihydroquinoline derivatives for a specified time.

-

Oxidative Stress Induction: Expose the cells to hydrogen peroxide (H2O2) to induce oxidative stress and cell death.

-

Cell Viability Assessment: Assess cell viability using the MTT assay. An increase in cell viability in the pre-treated groups compared to the H2O2-only group indicates a neuroprotective effect.

-

Biochemical Assays: Measure markers of oxidative stress, such as reactive oxygen species (ROS) levels and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).[31][35]

Animal models are crucial for evaluating the efficacy of potential neuroprotective agents in a more complex biological system.

Protocol 8: Rat Model of Cerebral Ischemia/Reperfusion

Step-by-Step Methodology:

-

Induction of Ischemia: Induce cerebral ischemia in rats by occluding the common carotid arteries for a specific duration.[26][30]

-

Compound Administration: Administer the dihydroquinoline derivative to the animals before or after the ischemic insult.

-

Reperfusion: Restore blood flow by removing the occlusions.

-

Neurological and Histopathological Assessment: Evaluate neurological deficits and assess the extent of brain damage through histological analysis.[26][27][30]

-

Biochemical Analysis: Analyze brain tissue for markers of oxidative stress, inflammation, and apoptosis.[26][27][30]

Neuroprotective Mechanisms of Dihydroquinoline Derivatives

Caption: Dihydroquinoline derivatives exert neuroprotection by counteracting oxidative stress, neuroinflammation, and apoptosis.

V. Conclusion and Future Directions

The diverse biological activities of dihydroquinoline derivatives underscore their significant potential in drug discovery. The insights and protocols presented in this guide provide a robust framework for the systematic evaluation of novel compounds based on this versatile scaffold. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific biological targets. Furthermore, advanced in vivo studies and preclinical development of the most promising candidates are warranted to translate the therapeutic potential of dihydroquinoline derivatives into clinical applications.

VI. References

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). [No Publication Source Provided]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). MDPI. Retrieved from [Link]

-

Methodological approach to evaluating the neuroprotective effects of potential drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed. Retrieved from [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH. Retrieved from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org. Retrieved from [Link]

-

(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved from [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate. Retrieved from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved from [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). [No Publication Source Provided]

-

Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). PubMed. Retrieved from [Link]

-

Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). [No Publication Source Provided]

-

Protective effect of the antioxidant 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113) in models of cerebral neurodegeneration. (n.d.). PubMed. Retrieved from [Link]

-

Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. (n.d.). Semantic Scholar. Retrieved from [Link]

-

(PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020). ResearchGate. Retrieved from [Link]

-

A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. Retrieved from [Link]

-

Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. (2013). PubMed. Retrieved from [Link]

-

Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020). PubMed. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). [No Publication Source Provided]

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2023). ACS Publications. Retrieved from [Link]

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). PMC - NIH. Retrieved from [Link]

-

In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH. Retrieved from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). [No Publication Source Provided]

-

Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved from [Link]

-

INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (n.d.). International Journal of Drug Development & Research. Retrieved from [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved from [Link]

-

1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. (2022). Ben-Gurion University Research Portal. Retrieved from [Link]

-

Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

(PDF) Synthesis of Dihydroquinolines in the Twenty‐First Century. (2023). ResearchGate. Retrieved from [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Biological activities of quinoline derivatives. (2009). PubMed. Retrieved from [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025). [No Publication Source Provided]

-

Review on recent development of quinoline for anticancer activities. (n.d.). [No Publication Source Provided]

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI. Retrieved from [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed. Retrieved from [Link]

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). [No Publication Source Provided]

-

Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed. Retrieved from [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. integra-biosciences.com [integra-biosciences.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journalajrb.com [journalajrb.com]

- 22. researchgate.net [researchgate.net]

- 23. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. cris.bgu.ac.il [cris.bgu.ac.il]

- 28. Protective effect of the antioxidant 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113) in models of cerebral neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. cris.bgu.ac.il [cris.bgu.ac.il]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. [PDF] Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | Semantic Scholar [semanticscholar.org]

- 34. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. preprints.org [preprints.org]

Whitepaper: The Strategic Role of the Tert-Butoxycarbonyl (Boc) Protecting Group in Modern Dihydroquinoline Synthesis

Abstract

The dihydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, however, often requires nuanced control over the reactivity of aniline precursors to prevent undesired side reactions and guide cyclization pathways. This technical guide provides an in-depth analysis of the tert-butoxycarbonyl (Boc) group as a pivotal tool in dihydroquinoline synthesis. We will explore the mechanistic underpinnings of its application, from modulating the electronic properties of the aniline nitrogen to enabling regioselective functionalization and controlling reduction pathways. This paper synthesizes field-proven insights with established chemical principles, offering researchers and drug development professionals a comprehensive resource on the strategic deployment of the Boc protecting group to achieve higher yields, purity, and synthetic versatility.

Introduction: The Dihydroquinoline Moiety and the Imperative of Amine Protection

Dihydroquinolines, particularly 1,2- and 1,4-dihydroquinolines, are heterocyclic motifs of significant interest in drug discovery.[1][2] They are versatile synthons for bioactive molecules, natural products, and pharmaceuticals.[1] However, the synthesis of these structures is challenging. Many classical methods, such as the Skraup or Doebner-Miller reactions, often require harsh conditions and can lead to a mixture of products.[3][4]

A central challenge in many dihydroquinoline syntheses is managing the reactivity of the aniline nitrogen. Amines are potent nucleophiles and bases, a reactivity that can lead to unwanted side reactions, such as over-alkylation, oxidation, or polymerization, thereby reducing the efficiency of the desired transformation.[5][6] To overcome this, synthetic chemists employ protecting groups to temporarily mask the amine's reactivity.[5][7] Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its unique combination of stability, mild application, and facile, orthogonal removal.[8][9] Its application has significantly improved the selectivity and yield of reactions involving complex molecules, making it an indispensable tool in modern drug development.[7]

This guide will dissect the multifaceted role of the Boc group in key synthetic strategies leading to dihydroquinolines, illustrating why its use is not merely a matter of convenience but a strategic necessity for achieving complex molecular architectures.

The Tert-Butoxycarbonyl (Boc) Group: A Profile

The Boc group is one of the most common amine protecting groups used in organic synthesis.[10][11] Its popularity stems from a favorable set of properties:

-

Ease of Introduction: It is typically introduced under mild conditions using di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base or even in aqueous or solvent-free systems.[10][12][13]

-

Robust Stability: The Boc group is stable across a wide spectrum of reaction conditions, including exposure to most nucleophiles, bases, and reductive environments.[8][13]

-

Orthogonal Deprotection: Its key vulnerability is to acid, allowing for its selective removal without disturbing other acid-sensitive or base-labile protecting groups.[8] This deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or HCl.[5][12] The mechanism proceeds via the formation of a stable tert-butyl cation.[5][10]

The logical flow of a synthetic sequence involving Boc protection follows a clear, strategic path.

Caption: General workflow for dihydroquinoline synthesis using a Boc protection strategy.

Core Mechanistic Roles of the Boc Group in Dihydroquinoline Synthesis

The Boc group exerts its influence through several key mechanisms, each of which provides a distinct advantage to the synthetic chemist.

Attenuation of Nitrogen Nucleophilicity and Basicity

The primary role of the Boc group is to moderate the reactivity of the aniline nitrogen. The carbonyl group of the carbamate acts as an electron-withdrawing group, delocalizing the nitrogen's lone pair of electrons through resonance. This has two critical consequences:

-

Reduced Nucleophilicity: The nitrogen becomes a much weaker nucleophile, preventing it from participating in undesired side reactions. In multi-step syntheses, this ensures that other electrophilic centers in the molecule can be targeted without interference from the amine.[7][9]

-

Reduced Basicity: The Boc-protected aniline is significantly less basic, which can be crucial in reactions employing base-sensitive reagents or intermediates.

Caption: Electronic effect of the Boc group, delocalizing the nitrogen lone pair and reducing nucleophilicity.

This modulation is fundamental in syntheses like the Friedländer annulation, where an o-aminoaryl ketone or aldehyde reacts with a compound containing an α-methylene group.[14][15] By protecting the amine, the initial condensation can be controlled more effectively, preventing self-condensation or other side reactions, especially when using sensitive substrates.

Directing Group for Regioselective Reactions

While reducing reactivity, the Boc group can paradoxically be used to facilitate specific transformations. Its bulky nature and ability to coordinate with organometallic reagents make it an effective directing group for ortho-functionalization of the aniline ring. This strategy, known as Directed ortho-Metalation (DoM), allows for the introduction of substituents specifically at the C2 position, which can then be elaborated into the second ring of the dihydroquinoline system. This provides a powerful method for building highly substituted and complex quinoline cores that would be difficult to access otherwise.

Controlling Reduction Pathways: Preventing Over-reduction

Dihydroquinolines can be synthesized via the partial hydrogenation of the corresponding quinoline. However, this transformation is notoriously difficult to control, as the dihydroquinoline intermediate is often more reactive than the starting quinoline, leading to over-reduction to the 1,2,3,4-tetrahydroquinoline (THQ).[1][16]

Protecting the quinoline nitrogen as an N-Boc carbamate alters the electronic properties of the heterocyclic ring system. This modification can deactivate the pyridine ring towards further reduction, allowing the reaction to be stopped selectively at the dihydroquinoline stage. Subsequent deprotection under acidic conditions yields the desired 1,2-dihydroquinoline. While various catalysts and conditions have been developed for the selective hydrogenation of quinolines,[17] the N-protection/deprotection strategy remains a reliable method for ensuring chemoselectivity.

Key Methodologies and Experimental Protocols

The true value of the Boc group is demonstrated in its practical application. Below are standardized protocols for its introduction and removal, alongside a representative synthesis where it plays a crucial role.

Protocol 1: N-Boc Protection of an Aniline Derivative

This protocol describes a general and highly efficient method for the N-tert-butoxycarbonylation of anilines.

Reagents & Equipment:

-

Aniline derivative (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic to 1.2 eq)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Dissolve the aniline derivative in THF in a round-bottom flask under a nitrogen atmosphere.

-

Add the base (e.g., triethylamine, 1.2 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature. For less reactive anilines, the addition of catalytic DMAP and gentle heating (40 °C) may be required.[12]

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure N-Boc protected aniline.

Mechanism of Boc Protection: The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc anhydride.[10] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion, which then deprotonates the ammonium salt to yield the product, tert-butanol, and CO₂.[18]

Caption: Simplified mechanism of N-Boc protection using Boc anhydride.

Protocol 2: Acid-Catalyzed N-Boc Deprotection

This protocol outlines the standard procedure for removing the Boc group to liberate the free amine.

Reagents & Equipment:

-

N-Boc protected dihydroquinoline (1.0 eq)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM) (as co-solvent)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve the N-Boc protected compound in DCM in a round-bottom flask.

-

Add an excess of the acid (e.g., 5-10 equivalents of TFA or a solution of 4M HCl in dioxane) dropwise at 0 °C.

-